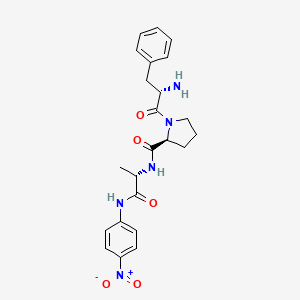

H-Phe-Pro-Ala-pNA

概要

科学的研究の応用

Phe-Pro-Ala-pNA is widely used in scientific research for the following applications:

Biochemistry: It serves as a substrate for studying the activity of tripeptidyl peptidases, providing insights into enzyme kinetics and specificity.

Molecular Biology: The compound is used in assays to measure the activity of proteases in various biological samples, including cell lysates and tissue extracts.

Pharmaceutical Industry: It is used in drug discovery and development to screen for potential inhibitors of tripeptidyl peptidases.

作用機序

フェニルアラニン-プロリン-アラニン-p-ニトロアニリドは、トリペプチジルペプチダーゼによる酵素的加水分解を通じてその効果を発揮します。酵素はペプチド配列を認識し、アラニンとp-ニトロアニリンの間の結合を切断してp-ニトロアニリンを放出します。 この反応は分光光度法で監視することができ、研究者は酵素活性を測定できます .

類似の化合物との比較

類似の化合物

N-スクシニル-アラニン-アラニン-プロリン-フェニルアラニン-p-ニトロアニリド: この化合物は、特にキモトリプシンとサブチリシンなどのプロテアーゼ活性を評価するために使用されるクロモジェニック基質でもあります.

N-スクシニル-アラニン-アラニン-アラニン-p-ニトロアニリド: プロテアーゼ活性アッセイにおける同様の用途に使用される別のクロモジェニック基質.

独自性

フェニルアラニン-プロリン-アラニン-p-ニトロアニリドは、トリペプチジルペプチダーゼにとって好ましい基質となる特定のペプチド配列のために独特です。 酵素的切断によってp-ニトロアニリンを放出する能力は、酵素活性を測定するための便利で信頼性の高い方法を提供します .

生化学分析

Biochemical Properties

H-Phe-Pro-Ala-pNA plays a crucial role in biochemical reactions as a substrate for various proteases. It interacts with enzymes such as tripeptidyl peptidase, which cleaves the peptide bond between the alanine and p-nitroanilide groups, releasing p-nitroaniline. This reaction results in a measurable color change, typically monitored at 405 nm. The interaction between this compound and tripeptidyl peptidase is highly specific, making it an excellent tool for studying enzyme kinetics and inhibitor screening .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism. The cleavage of this compound by proteases can impact cell function by modulating the activity of these enzymes. For instance, the release of p-nitroaniline can be used to monitor the activity of proteases in different cell types, providing insights into their roles in cellular signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of proteases, where it undergoes hydrolysis. The phenylalanyl-prolyl-alanyl sequence of the peptide interacts with specific amino acid residues in the enzyme’s active site, facilitating the cleavage of the peptide bond. This process releases p-nitroaniline, which can be detected colorimetrically. The specificity of this interaction allows for precise measurement of protease activity and the identification of potential inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. Prolonged exposure to light or high temperatures can lead to degradation, affecting its efficacy in assays. Long-term studies have shown that this compound maintains its activity over several hours, making it suitable for extended experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low concentrations, the compound effectively serves as a substrate for protease activity assays without causing significant toxicity. At higher doses, this compound may exhibit adverse effects, including potential toxicity and disruption of normal cellular functions. It is essential to optimize the dosage to balance the need for accurate measurements with the risk of toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. Upon cleavage by proteases, the released p-nitroaniline can be further metabolized or excreted by the cell. The interaction of this compound with enzymes such as tripeptidyl peptidase highlights its role in regulating proteolytic processes and maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse readily through aqueous environments, facilitating its uptake by cells. Once inside the cell, this compound can localize to specific compartments where proteases are active, ensuring efficient substrate-enzyme interactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments where proteases are present, such as lysosomes or the cytoplasm. This localization is crucial for its function as a substrate, as it ensures that this compound is available for protease activity in the appropriate cellular context .

準備方法

合成経路と反応条件

フェニルアラニン-プロリン-アラニン-p-ニトロアニリドの合成は、通常、固相ペプチド合成(SPPS)を伴い、これはペプチドの製造に広く使用されている方法です。このプロセスは、C末端アミノ酸(p-ニトロアニリン)を固体樹脂に結合させることから始まります。その後、アラニン、プロリン、およびフェニルアラニンなどのアミノ酸が、一連のカップリングと脱保護のステップを経て順次添加されます。 最終生成物は樹脂から切断され、高速液体クロマトグラフィー(HPLC)を用いて精製されます .

工業生産方法

フェニルアラニン-プロリン-アラニン-p-ニトロアニリドの工業生産は、実験室での合成と同様の原理に従っていますが、より大規模に行われます。自動ペプチド合成装置が、効率と収率を高めるためにしばしば使用されます。 高純度試薬の使用と厳格な品質管理対策により、最終製品の一貫性と信頼性が確保されます .

化学反応の分析

反応の種類

フェニルアラニン-プロリン-アラニン-p-ニトロアニリドは、主にトリペプチジルペプチダーゼによって触媒される加水分解反応を起こします。 ペプチド結合の加水分解によりp-ニトロアニリンが放出され、分光光度法で検出できます .

一般的な試薬と条件

加水分解反応は、通常、トリペプチジルペプチダーゼ酵素の存在を必要とし、生理的条件(pH 7.4、37°C)下で行われます。 リン酸緩衝生理食塩水(PBS)などの緩衝液は、pHを維持するために一般的に使用されます .

生成される主な生成物

フェニルアラニン-プロリン-アラニン-p-ニトロアニリドの加水分解から生成される主な生成物はp-ニトロアニリンであり、これは分光光度法で定量化できる黄色い化合物です .

科学研究における用途

フェニルアラニン-プロリン-アラニン-p-ニトロアニリドは、以下の用途のために科学研究で広く使用されています。

類似化合物との比較

Similar Compounds

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: This compound is also a chromogenic substrate used to assess protease activity, particularly chymotrypsin and subtilisin.

N-Succinyl-Ala-Ala-Ala-p-nitroanilide: Another chromogenic substrate used for similar applications in protease activity assays.

Uniqueness

Phe-Pro-Ala-pNA is unique due to its specific peptide sequence, which makes it a preferred substrate for tripeptidyl peptidases. Its ability to release p-nitroaniline upon enzymatic cleavage provides a convenient and reliable method for measuring enzyme activity .

特性

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O5/c1-15(21(29)26-17-9-11-18(12-10-17)28(32)33)25-22(30)20-8-5-13-27(20)23(31)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYNDHOCCCUVDQ-YSSFQJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90782545 | |

| Record name | L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90782545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201738-99-0 | |

| Record name | L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90782545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。